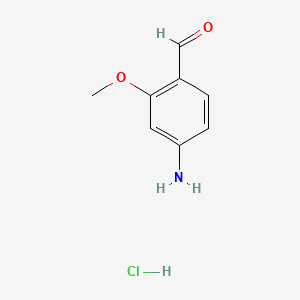
3,5-Dichloroaniline-2,4,6-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dichloroaniline-2,4,6-d3 is a deuterated derivative of 3,5-dichloroaniline, a compound consisting of an aniline ring substituted with two chlorine atoms at the 3 and 5 positions. The deuterium atoms replace the hydrogen atoms at the 2, 4, and 6 positions. This compound is used in various scientific research applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Step 1: Dissolve 2,4-dichloroaniline in hydrochloric acid or sulfuric acid to form 2,4-dichloroaniline hydrochloride or sulfate.
Step 2: Add bromine at room temperature while stirring to obtain the hydrochloride or sulfate of 2-bromo-4,6-dichloroaniline.
Step 3: Add ethanol or isopropanol to the reaction mixture, cool to about 0°C, and add an aqueous solution of sodium nitrite. Continue stirring for 30-50 minutes, then slowly increase the temperature until boiling, evaporating out 3,5-dichlorobromobenzene.
Industrial Production Methods:
Chlorination and Rectification: 4-chloro-2-nitrotoluene is chlorinated, rectified, and separated to obtain 4,6-dichloro-o-nitrotoluene.
Oxidation and Hydrogenation: 4,6-dichloro-o-nitrotoluene is oxidized and hydrogenated to obtain 4,6-dichloroamino benzoic acid.
Decarboxylation: The 4,6-dichloroamino benzoic acid is decarboxylated to produce 3,5-dichloroaniline.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 3,5-Dichloroaniline-2,4,6-d3 can undergo oxidation reactions, forming various oxidation products.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The compound can undergo substitution reactions, where the chlorine atoms can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can be used for substitution reactions.
Major Products:
Oxidation Products: Various chlorinated and deuterated aniline derivatives.
Reduction Products: Different amine derivatives.
Substitution Products: Compounds where chlorine atoms are replaced by other functional groups.
Aplicaciones Científicas De Investigación
3,5-Dichloroaniline-2,4,6-d3 is used in various scientific research fields:
Chemistry: As a precursor in the synthesis of dyes and herbicides.
Biology: Studying the effects of chlorinated anilines on biological systems.
Medicine: Investigating potential pharmaceutical applications.
Industry: Used in the production of agrochemicals and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 3,5-Dichloroaniline-2,4,6-d3 involves its interaction with various molecular targets and pathways. It can affect the activity of enzymes and proteins, leading to changes in cellular processes. The compound’s chlorinated and deuterated structure allows it to interact uniquely with biological molecules, influencing their function and activity .
Comparación Con Compuestos Similares
- 2,3-Dichloroaniline
- 2,4-Dichloroaniline
- 2,5-Dichloroaniline
- 2,6-Dichloroaniline
- 3,4-Dichloroaniline
Comparison: 3,5-Dichloroaniline-2,4,6-d3 is unique due to the presence of deuterium atoms, which can affect its chemical and physical properties. This makes it particularly useful in studies involving isotopic labeling and tracing. Compared to other dichloroanilines, it may exhibit different reactivity and interaction with biological systems .
Propiedades
Fórmula molecular |
C6H5Cl2N |
|---|---|
Peso molecular |
165.03 g/mol |
Nombre IUPAC |
3,5-dichloro-2,4,6-trideuterioaniline |
InChI |
InChI=1S/C6H5Cl2N/c7-4-1-5(8)3-6(9)2-4/h1-3H,9H2/i1D,2D,3D |
Clave InChI |
UQRLKWGPEVNVHT-CBYSEHNBSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1Cl)[2H])Cl)[2H])N |
SMILES canónico |
C1=C(C=C(C=C1Cl)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4,4a,8,8a-Tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4,8-dicarboxylic acid](/img/structure/B13845273.png)
![2-[4,10-bis(carboxylatomethyl)-7-(1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;gadolinium(3+)](/img/structure/B13845274.png)

![(1S,2R,4R,8S,9S,11S,12S,13S)-8-(2-chloroacetyl)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one](/img/structure/B13845285.png)







